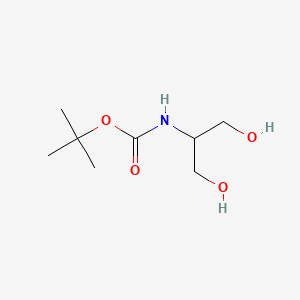

N-Boc-丝氨醇

概述

描述

Synthesis Analysis

N-Boc-serinol is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The IUPAC name of N-Boc-serinol is tert-butyl N-(1,3-dihydroxypropan-2-yl)carbamate . The InChI string is InChI=1S/C8H17NO4/c1-8(2,3)13-7(12)9-6(4-10)5-11/h6,10-11H,4-5H2,1-3H3,(H,9,12) . The canonical SMILES string is CC©©OC(=O)NC(CO)CO .Chemical Reactions Analysis

The N-Boc group in N-Boc-serinol can be deprotected under mild conditions . The deprotection of the N-Boc group from a structurally diverse set of compounds can be achieved using oxalyl chloride in methanol .Physical and Chemical Properties Analysis

N-Boc-serinol is a solid substance . It has a molecular weight of 191.22 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 5 . The exact mass is 191.11575802 g/mol .科学研究应用

复杂分子的合成

N-Boc-丝氨醇可以用作合成更复杂分子的构建块。 它的结构包含一个氨基甲酸酯基团(Boc)和两个羟基,使其成为有机合成中的一种通用试剂 .

研究与开发

在研发领域,N-Boc-丝氨醇可用于研究其性质和潜在应用。 它还可以用于开发新的合成方法和反应 .

抗菌材料的生产

N-Boc-丝氨醇已被用于创建一种新型的抗病毒和抗菌聚氨酯,Quat-12-PU . 这种材料在涂覆在表面上时表现出强大的抗病毒和抗菌活性 .

生物技术开发

N-Boc-丝氨醇可用于生物技术开发和生产。 它的特定性质可用于各种生物技术过程 .

药物治疗开发

在制药行业,N-Boc-丝氨醇可用于药物治疗的开发和生产。 它的化学结构有可能用于设计新的药物 .

抗病毒表面的制备

由 N-Boc-丝氨醇制成的 Quat-12-PU 材料可以有效地灭活涂覆在表面上的金黄色葡萄球菌和 大肠杆菌细菌,以及流感病毒。 .

作用机制

Target of Action

N-Boc-serinol is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .

Mode of Action

The mode of action of N-Boc-serinol involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . N-Boc-serinol, as an alkyl/ether-based linker, facilitates the interaction between these two ligands, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The biochemical pathways affected by N-Boc-serinol are those involved in protein degradation. By facilitating the degradation of target proteins, N-Boc-serinol can influence various cellular processes depending on the specific target protein . .

Result of Action

The result of N-Boc-serinol’s action is the degradation of the target protein. This can have various molecular and cellular effects depending on the specific target protein . For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt that pathway and alleviate disease symptoms.

安全和危害

N-Boc-serinol is classified as an eye irritant (Category 2A), according to the GHS classification . It causes serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing eye protection/face protection, and getting medical advice/attention if eye irritation persists .

未来方向

N-Boc-serinol is a key component in the synthesis of PROTACs, which are a promising approach for the development of targeted therapy drugs . Future research may focus on the development of new PROTACs using N-Boc-serinol as a linker and the exploration of its potential applications in medicinal chemistry.

生化分析

Biochemical Properties

It is known that N-Boc-serinol can interact with various enzymes, proteins, and other biomolecules due to its role as a PROTAC linker

Cellular Effects

The cellular effects of N-Boc-serinol are largely unexplored. It is known that N-Boc-serinol can have an impact on cell signaling pathways, gene expression, and cellular metabolism due to its role in the formation of PROTACs

Molecular Mechanism

It is known to be involved in the formation of PROTACs, which function by binding to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein

属性

IUPAC Name |

tert-butyl N-(1,3-dihydroxypropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4/c1-8(2,3)13-7(12)9-6(4-10)5-11/h6,10-11H,4-5H2,1-3H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBKBRLRYPYBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442706 | |

| Record name | N-Boc-serinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125414-41-7 | |

| Record name | N-Boc-serinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-serinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common applications of N-Boc-serinol in materials science?

A1: N-Boc-serinol is frequently utilized as a chain extender in the synthesis of polyurethanes (PUs) [, , , , , , ]. This modification introduces desirable properties to the resulting PU materials, influencing their thermal stability, mechanical strength, and biocompatibility.

Q2: How does the incorporation of N-Boc-serinol affect the properties of polyurethanes?

A2: Studies indicate that incorporating N-Boc-serinol into PU formulations can lead to several beneficial outcomes:

- Enhanced Thermal Stability: The presence of N-Boc-serinol contributes to an increase in the decomposition temperature (Td) of PUs, improving their resistance to thermal degradation [, ].

- Improved Mechanical Properties: The addition of N-Boc-serinol can enhance the tensile strength and Young's modulus of PUs, indicating increased material strength and stiffness [, ].

- Tunable Hydrophilicity: The presence of hydrophilic groups in N-Boc-serinol can contribute to the overall hydrophilicity of modified PUs, influencing their interaction with aqueous environments [].

Q3: Are there specific examples of how N-Boc-serinol modified PUs are being explored for biomedical applications?

A3: Yes, researchers are actively investigating the use of N-Boc-serinol modified PUs for various biomedical applications:

- Tissue Engineering: N-Boc-serinol modified PUs are being studied for their potential in creating scaffolds for tissue engineering. Their biocompatibility and tunable properties make them attractive candidates for supporting cell growth and tissue regeneration [, ].

- Drug Delivery: The ability to fine-tune the properties of N-Boc-serinol modified PUs makes them appealing for controlled drug delivery applications. Their thermosensitive behavior, for instance, can be exploited for triggered release of therapeutic agents [].

Q4: Beyond polyurethanes, has N-Boc-serinol been used in the synthesis of other materials?

A4: While its use in PU synthesis is prominent, N-Boc-serinol has also been employed in developing other materials. For example, it serves as a building block in synthesizing novel glass-ceramic scaffolds functionalized with a bioartificial blend for bone tissue engineering [].

Q5: How does N-Boc-serinol interact with OH radicals, and what is the significance of this reaction?

A5: Studies employing techniques like stopped-flow EPR spectroscopy and pulse radiolysis have revealed that the primary reaction pathway of N-Boc-serinol with OH radicals involves hydrogen abstraction from the terminal carbon atom []. Understanding these reactions is crucial for comprehending the compound's behavior in biological systems, particularly in the context of oxidative stress.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-N-(3-Dibenzo[1,4]dioxin-2-yl-2-oxo-oxazolidin-5-ylmethyl)-acetamide](/img/structure/B1682861.png)

![N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B1682862.png)

![N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B1682864.png)

![3-fluoro-4-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]benzonitrile](/img/structure/B1682869.png)